N-(5-chloro-2-methoxyphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Description
N-(5-chloro-2-methoxyphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxepine core, which is a bicyclic structure containing oxygen atoms, and is substituted with chloro and methoxy groups, enhancing its chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C18H18ClNO5 |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-7-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide |
InChI |
InChI=1S/C18H18ClNO5/c1-22-14-5-4-11(19)8-13(14)20-18(21)12-9-16-17(10-15(12)23-2)25-7-3-6-24-16/h4-5,8-10H,3,6-7H2,1-2H3,(H,20,21) |
InChI Key |
UCBFKYDCMLOXEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(C=C2OC)OCCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can produce various substituted derivatives .
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-hydroxy-phenyl)-acetamide
- N-(5-chloro-2-methoxyphenyl)methanesulfonamide
- Tris(5-chloro-2-methoxyphenyl)antimony dicarboxylates
Uniqueness
N-(5-chloro-2-methoxyphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its specific substitution pattern and the presence of the benzodioxepine core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
